molecular formula C11H23ClN2O2 B578405 (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1217824-86-6

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B578405
CAS No.: 1217824-86-6
M. Wt: 250.767
InChI Key: PJABFBQXCLGLSK-SBSPUUFOSA-N
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Description

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility. This compound, in particular, is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate and formaldehyde.

    Reductive Amination: The key step involves the reductive amination of tert-butyl piperidine-1-carboxylate with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the aminomethyl group on the piperidine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as the reduction of the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including drugs targeting the central nervous system.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate: The non-chiral version of the compound.

    N-Boc-piperidine: Another piperidine derivative used in similar applications.

    Piperidine-1-carboxylate derivatives: A broad class of compounds with varying substituents on the piperidine ring.

Uniqueness

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with target molecules. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJABFBQXCLGLSK-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662561
Record name tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217824-86-6
Record name tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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